7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
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Overview
Description
7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine familyThe presence of the amino and dimethoxyphenyl groups in its structure contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile typically involves the reaction of 5-amino-pyrazole derivatives with arylidene malononitriles or various aldehydes. One common method includes the reaction of 5-amino-pyrazole with 3,4-dimethoxybenzaldehyde and malononitrile under basic conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anticancer, and enzyme inhibitory activities. It has been studied for its ability to inhibit DNA gyrase and secreted aspartic protease, making it a promising candidate for developing new antimicrobial agents.
Materials Science: The compound’s unique photophysical properties make it suitable for use in optical applications, such as fluorescent probes and sensors.
Mechanism of Action
The mechanism of action of 7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes such as DNA gyrase and secreted aspartic protease, inhibiting their activity and leading to antimicrobial effects.
Pathways Involved: The inhibition of these enzymes disrupts essential cellular processes in bacteria and fungi, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carbonitrile: Exhibits similar antimicrobial and anticancer activities.
5,7-Dimethylpyrazolo[1,5-a]pyrimidine: Known for its antimicrobial properties.
7-Phenylpyrazolo[1,5-a]pyrimidine: Displays antitumor activity against specific cancer cell lines.
Uniqueness
7-Amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile is unique due to the presence of the 3,4-dimethoxyphenyl group, which enhances its biological activity and photophysical properties. This structural feature distinguishes it from other pyrazolo[1,5-a]pyrimidine derivatives and contributes to its potential as a versatile compound in various scientific applications.
Properties
IUPAC Name |
7-amino-3-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O2/c1-21-12-4-3-9(5-13(12)22-2)11-8-19-20-14(17)10(6-16)7-18-15(11)20/h3-5,7-8H,17H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGCPZMKQDHATOO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C3N=CC(=C(N3N=C2)N)C#N)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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